2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide - 2097896-37-0

2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

Catalog Number: EVT-3116990
CAS Number: 2097896-37-0
Molecular Formula: C16H19N3OS
Molecular Weight: 301.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds was designed as tubulin polymerization inhibitors, inspired by the inhibitory effects of CA-4 analogues and indoles. These compounds showed promising in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. Notably, compound 7d within this series displayed potent activity against these cell lines, induced apoptosis, caused G2/M phase cell cycle arrest, and inhibited tubulin polymerization similarly to colchicine [].

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Compound Description: This group of compounds acts as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. They feature an ether-based scaffold combined with a sulfone-based head group, resulting in potent and selective GIRK1/2 activation. These compounds demonstrated improved metabolic stability compared to urea-based counterparts [].

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: These quinazolin-4-one derivatives were designed and synthesized as potential anticancer agents. In silico studies indicated drug-like properties and potential colorectal anticancer activity. Specifically, compounds 5Dh8, 5DF6, 5Db2, and 5Di9 exhibited strong activity against HT-29 human colorectal adenocarcinoma cells [].

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. This orally bioavailable compound displays dose- and time-dependent pharmacokinetics in humans. Notably, its metabolite M2 inhibits CYP3A, contributing to the time-dependent pharmacokinetic profile of AMG 487 [].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a widely used tyrosine kinase inhibitor for leukemia treatment. This polytopic molecule's structural characterization, typically as its piperazin-1-ium salt, reveals an extended conformation in its freebase form. This freebase forms infinite hydrogen-bonded chains through amide, amine, and pyrimidine groups [].

Substituted pyrrolo[3,4-b]pyridine-4,5-diones

Compound Description: Synthesized from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides and amines, these compounds showcase a novel recyclization reaction. This transformation provides a practical one-pot method for creating diverse pyrrolo[3,4-b]pyridin-5-ones [].

(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide

Compound Description: Synthesized from 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide and 4-fluorobenzaldehyde, this compound showed promising antibacterial activity against Bacillus subtilis. Further studies also revealed a good affinity towards DNA double helix [].

2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide derivatives

Compound Description: These substituted azetidine derivatives are designed to inhibit the ATF4 (activating transcription factor 4) pathway. This pathway is implicated in cancer, neurodegenerative diseases, and other disorders. These compounds present a potential therapeutic strategy for these conditions [, ].

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide and its 1-benzylsubstituted derivatives

Compound Description: This study investigated the anticonvulsant activity of the parent compound and its derivatives. While the parent compound displayed promising anticonvulsant properties, the synthesized 1-benzylsubstituted derivatives did not show significant activity in the pentylenetetrazole-induced seizures model [].

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It exhibits high selectivity for ACAT-1 over ACAT-2 and demonstrates significantly improved oral absorption compared to its predecessor [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

Compound Description: This series of compounds, synthesized from 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine and various carboxylic acids, were designed and synthesized as potential antibacterial agents. Their antibacterial activity was evaluated, but specific results were not reported in the abstract [].

2-[6-Chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME)

Compound Description: CLINME is a radioligand developed for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). Its carbon-11-labeled analog ([11C]CLINME) was successfully synthesized and demonstrated suitable properties for PET imaging [].

(2'S,3'R,4'R)-3'-(3a,7a-Dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile

Compound Description: This complex molecule's crystal structure reveals two molecules in the asymmetric unit, differing slightly in conformation and intermolecular interactions. The molecules form dimers through N—H⋯O hydrogen bonds, and the dimers further interact via π-stacking and C—H⋯O hydrogen bonds [].

2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives

Compound Description: Designed as indibulin analogs, this series of compounds was evaluated for in vitro anti-cancer activity. Compound 4a showed good anti-proliferative activity against MCF-7 cells with low toxicity on normal cells. These compounds demonstrated less cytotoxicity compared to indibulin, a known anti-tubulin agent [, ].

(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188)

Compound Description: ML188 is a potent, noncovalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Unlike most known inhibitors, ML188 does not covalently modify the enzyme. Its development involved a multicomponent Ugi reaction to explore structure-activity relationships, aided by X-ray crystallography [].

(E)-2-(2-Butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues

Compound Description: This series of compounds incorporates the BCFI (2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) moiety, a significant metabolite of Losartan. Synthesized via a multistep process, these compounds were characterized but their biological activity was not detailed in the provided abstract [].

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe) and [11C]DS2OMe

Compound Description: DS2OMe is a potent and selective ligand for the δ-subunit-containing γ-aminobutyric acid type A receptors (GABAA receptors). Its carbon-11-labeled analog ([11C]DS2OMe) showed promise as a PET radioligand for imaging these receptors in the brain [, ].

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

Compound Description: Derived from indibulin and combretastatin scaffolds, this compound displayed good cytotoxicity against MCF-7, T47-D, and MDA-MB 231 breast cancer cell lines with low toxicity on normal NIH-3T3 cells [, ].

Compound Description: These oxime ether-substituted aryloxypropanolamines, structurally related to the active metabolite of sarpogrelate, were synthesized and tested for their binding affinities at 5-HT2A, 5-HT1A serotonergic receptors, and the α1-adrenoceptor. They exhibited partial agonist activity at the 5-HT2A receptors and demonstrated selectivity towards 5-HT2A receptors over α1-adrenoceptors [].

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)

Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) with potent and long-lasting inhibitory effects on gastric acid secretion. It demonstrates a K+-competitive mechanism of action and has a higher affinity for the gastric H+,K+-ATPase compared to previous P-CABs [, , ].

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024's synthesis starts from 4-methyl-2-nitro-aniline and involves several intermediates, including (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]-benzamide [].

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamides and N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamides

Compound Description: Designed as potential succinate dehydrogenase inhibitors (SDHIs), these compounds were inspired by the fungicide boscalid. Sixteen of the synthesized compounds exhibited high fungicidal activity against Sclerotinia sclerotiorum, and some showed moderate activity against Botrytis cinerea. Molecular docking studies revealed potential interactions with SDH enzyme [].

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17)

Compound Description: This novel FLT3 inhibitor showed potent activity against the FLT3-ITD mutant, a common driver mutation in acute myeloid leukemia (AML). It demonstrated high selectivity over c-KIT kinase and potent antiproliferative effects against FLT3-ITD-positive AML cells. In vivo studies revealed good bioavailability, significant tumor growth suppression in xenograft models, and a favorable safety profile [].

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This polyheterocyclic compound was synthesized using a microwave-assisted one-pot Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reaction sequence. It was fully characterized using various spectroscopic techniques [].

N-((1-(Phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide

Compound Description: This phenyl-substituted indole derivative was studied using experimental spectroscopic techniques and quantum chemical calculations. The study focused on its vibrational, electronic, and thermodynamic properties, providing insights into its structure and potential reactivity [].

(E)-2-((3-Methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives

Compound Description: Synthesized from (E)-ethyl-2-((3-methyl-5-styrylisoxazol-4-yl)amino)acetates, these novel compounds were evaluated for their antimicrobial activity. They exhibited promising activity against both bacteria and fungi compared to standard antibiotics [].

1-{2-Anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophen-3-yl}ethanone

Compound Description: The crystal structure of this compound revealed its non-planar conformation and various intermolecular interactions, including an intramolecular N—H⋯O hydrogen bond and weak π–π interactions between adjacent molecules [].

2-(5-Methyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide

Compound Description: The crystal structure of this compound shows a non-planar conformation with the phenyl ring inclined to the benzofuran ring system. The crystal packing is stabilized by N—H⋯O hydrogen bonds and π–π stacking interactions [].

(E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77)

Compound Description: This novel styrylsulfonyl methylpyridine, a derivative of the anticancer agent ON01910.Na (Rigosertib), exhibits potent antitumor activity. It demonstrates improved oral bioavailability compared to ON01910.Na and induces G2/M cell cycle arrest, apoptosis, and inhibits tubulin polymerization. TL-77 interferes with mitotic spindle assembly, leading to DNA damage and downstream inhibition of cell cycle progression [].

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

Compound Description: D-24851 is a potent tubulin inhibitor currently in preclinical development. Its optimized synthesis and structural characterization using NMR and X-ray crystallography provide valuable information for further development [].

2-Methoxy-5-arylamido-N-(pyridin-3-ylmethyl)benzamides

Compound Description: Synthesized to discover new anti-platelet aggregation agents, this series showed promising results. Compound 1a had the highest activity with ADP as an inducer, compound 1b performed best with AA, and compound 1m showed significant activity with collagen [].

Compound Description: This study focused on synthesizing and evaluating the cytotoxicity of these novel compounds against PANC-1, HepG2, and MCF7 cancer cell lines. Compound 6e showed high cytotoxicity against PANC-1 and HepG2, while compound 6c showed moderate cytotoxicity against MCF7 [].

N-(Furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives

Compound Description: Synthesized using a DBU-catalyzed one-pot three-component reaction, this series utilizes 2-naphthol, various aldehydes, and amides as starting materials. The method boasts good yields, environmental friendliness, a simple protocol, short reaction times, and mild conditions [].

(1S-[1a,2b,3b,4a(S*)]]-4-[7-[[1-(3-Chloro-2-thienyl)methyl]propyl]amino]-3H-imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide

Compound Description: This compound's preparation involves reacting (1S-[1a,2b,3b,4a(S*)]]-4-[[3-amino-4-[1-(3-chloro-2-thienyl)methyl]propyl]amino]-2-pyridinyl]amino]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide with an orthoformate ester, formamidine acetate, or dimethylformamide dimethyl acetal [, , ].

Almorexant, SB-674042, and N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: This research investigated the binding sites of the dual orexin receptor antagonist almorexant, the selective OX1 antagonist SB-674042, and the selective OX2 antagonist EMPA. The study identified key residues crucial for ligand binding and selectivity in both OX1 and OX2 receptors [].

N-(Methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

Compound Description: The crystal structure of this compound, determined using X-ray diffraction, provides valuable insights into its molecular geometry and packing arrangement in the solid state [].

Histone deacetylase inhibitor 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-yl)-N-(2-(hydroxyamino)-2-ketoacyl)acetamide

Compound Description: This potent histone deacetylase inhibitor represents a potential therapeutic agent for diseases linked to abnormal histone deacetylase expression. The patent describes its structure and potential applications in treating these conditions [].

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

Compound Description: This compound acts as a ligand in complexes with Group 12 elements. Its synthesis and structural characterization, along with its zinc(II), cadmium(II), and mercury(II) complexes, provide insights into its coordination chemistry and supramolecular assembly [].

Properties

CAS Number

2097896-37-0

Product Name

2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

IUPAC Name

2-pyridin-3-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide

Molecular Formula

C16H19N3OS

Molecular Weight

301.41

InChI

InChI=1S/C16H19N3OS/c20-16(8-13-2-1-5-17-9-13)18-15-3-6-19(11-15)10-14-4-7-21-12-14/h1-2,4-5,7,9,12,15H,3,6,8,10-11H2,(H,18,20)

InChI Key

YVLJENXSXYWKCF-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)CC2=CN=CC=C2)CC3=CSC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.